N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide
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Overview
Description
The compound “N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” is a pyrazole-bearing compound . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in several studies . For instance, one study reported the synthesis of pyrazole derivatives by intermediate derivatization methods (IDMs) . Another study reported the synthesis of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) . In some cases, the structure was also determined by X-ray crystallography .Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been investigated in several studies . For instance, new compounds were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been analyzed using various techniques . For instance, one study reported the use of UV/Vis spectroscopy and cyclic voltammetry .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Compounds within the pyrazolopyrimidine class have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of such derivatives exhibited cytotoxic effects against cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. This dual functionality underscores the potential of these compounds in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Antiviral and Antitumor Activities
The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides has demonstrated significant biological activity. Some derivatives were tested in vitro against certain viruses and tumor cells, with particular analogues showing notable antitumor activity. This indicates the potential of pyrazolopyrimidine derivatives in antiviral and anticancer research, providing a foundation for the development of new therapeutic agents (Petrie et al., 1985).
Antibacterial and Antifungal Properties
Another aspect of research on pyrazolopyrimidine derivatives has revealed their potential in combating microbial infections. Certain thienopyrimidine derivatives have been synthesized and shown pronounced antimicrobial activity. These compounds open new avenues for the design of antibacterial and antifungal agents, addressing the growing concern over antimicrobial resistance (Bhuiyan et al., 2006).
Fungicidal Activity
Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the systemic fungicide carboxin, have shown high levels of fungicidal activity in assays against Basidiomycete species. This highlights the potential of these compounds in agricultural applications, providing a basis for the development of new fungicides (Huppatz, 1985).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics has explored their insecticidal and antibacterial potential. These compounds have been evaluated against Pseudococcidae insects and selected microorganisms, demonstrating the capacity of pyrazolopyrimidine derivatives to serve as lead compounds in the development of new insecticides and antibacterial agents (Deohate and Palaspagar, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-11-21-12(10-13(22-11)23-9-3-6-20-23)16-7-8-19-15(24)14-17-4-2-5-18-14/h2-6,9-10H,7-8H2,1H3,(H,19,24)(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUHJQSTBMYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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